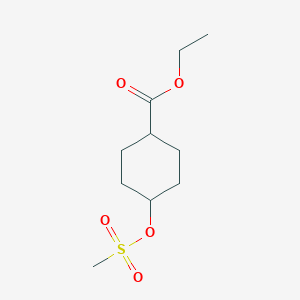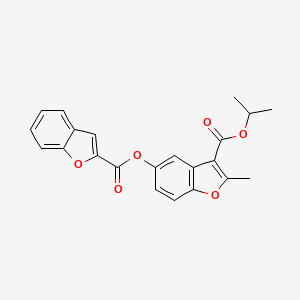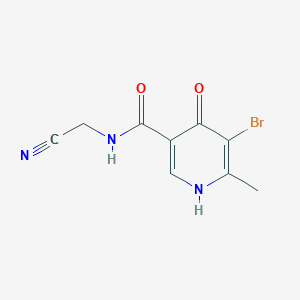
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK). SYK is an enzyme that plays a crucial role in B-cell receptor signaling and is a potential target for the treatment of various B-cell malignancies.
Scientific Research Applications
Antimycobacterial Activity
A study on the synthesis and biological evaluation of new thiourea derivatives bearing the benzenesulfonamide moiety demonstrated potential antimycobacterial properties. These compounds, inspired by second-line antituberculosis pro-drugs, showed significant activity against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment and research (Ghorab et al., 2017).
Cancer Research
Research into 2,2-dimethyl-2H-chromene based arylsulfonamide analogs revealed a novel small molecule HIF-1 pathway inhibitor that antagonizes tumor growth in animal models of cancer. This study underscores the potential of structurally related sulfonamides in cancer therapy, particularly in optimizing pharmacological properties for the development of new anticancer agents (Mun et al., 2012).
COX-2 Inhibition
Another study focused on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, evaluating their role as selective cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom significantly increased COX1/COX-2 selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor for the treatment of rheumatoid arthritis and acute pain (Hashimoto et al., 2002).
Neurological Disorders
The synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase provided insights into potential treatments for neurological disorders. These compounds blocked kynurenine 3-hydroxylase in rats and gerbils, suggesting their utility in exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Anticancer Agent KCN1
KCN1, a derivative with structural similarities, exhibited significant in vitro and in vivo anticancer activity against pancreatic cancer cells. The study also detailed the compound's stability, plasma protein binding, and metabolism, providing a foundation for its development as a therapeutic agent (Wang et al., 2012).
Safety and Hazards
properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S2/c1-24-15-7-8-17(16(12-15)25-2)27(22,23)18-13-5-3-6-14(11-13)19-9-4-10-26(19,20)21/h3,5-8,11-12,18H,4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPHMKIVHINWKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2994674.png)
![ethyl 4-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2994675.png)
![N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2994678.png)

![N-[4-[4-(3-Hydroxypropyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2994680.png)






![3-({4-[(4-ethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2994690.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2994693.png)
